molecular formula C24H22F2O5 B15157856 Tafluprost ITS-1

Tafluprost ITS-1

Cat. No.: B15157856
M. Wt: 428.4 g/mol
InChI Key: ZGAZCXXMVLTEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tafluprost ITS-1 is a fluorinated analog of prostaglandin F2-alpha, primarily used in the treatment of open-angle glaucoma and ocular hypertension. It is a prostaglandin analog that works by reducing intraocular pressure, thereby preventing the progression of glaucoma and managing ocular hypertension .

Preparation Methods

The preparation of Tafluprost involves several key steps:

Chemical Reactions Analysis

Tafluprost undergoes several types of chemical reactions:

Common reagents used in these reactions include DIBAL-H for reduction, Wittig reagents for carbon-carbon bond formation, and various esterification agents. Major products formed from these reactions include Tafluprost acid and its metabolites .

Scientific Research Applications

Tafluprost has several scientific research applications:

Mechanism of Action

Tafluprost exerts its effects by acting as a selective agonist at the prostaglandin F receptor. This increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The main molecular target is the prostaglandin F receptor, and the primary pathway involved is the uveoscleral outflow pathway .

Comparison with Similar Compounds

Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost. While all these compounds work by reducing intraocular pressure, Tafluprost is unique due to its fluorinated structure, which provides a higher affinity for the prostaglandin F receptor and potentially fewer side effects .

Similar Compounds

Properties

IUPAC Name

[4-(3,3-difluoro-4-phenoxybut-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAZCXXMVLTEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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